5-(Ethoxymethyl)furan-2-carbaldehyde

概述

描述

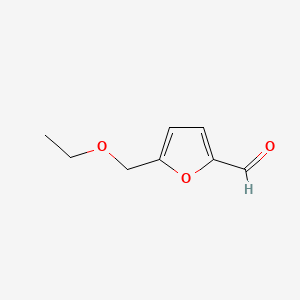

Chemical Structure: 5-(Ethoxymethyl)furan-2-carbaldehyde (C₈H₁₀O₃, MW: 154.16 g/mol) is a furan derivative with an ethoxymethyl substituent at the 5-position and a formyl group at the 2-position of the furan ring . Synthesis: It is synthesized via acid-catalyzed reactions of 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) using Al-TUD-1 catalysts, where ethanol substitutes the hydroxyl group to form the ethoxymethyl moiety . Applications: Identified in traditional Chinese medicine (e.g., Aucklandia lappa Decne), it serves as a marker in HPLC fingerprinting for quality control . Its role in bio-based chemical synthesis, particularly in producing levulinate esters, highlights its industrial relevance .

准备方法

Synthetic Routes and Reaction Conditions

5-(Ethoxymethyl)furan-2-carbaldehyde can be synthesized through the etherification of 5-hydroxymethyl-2-furfural (HMF) with ethanol. This reaction is typically catalyzed by mesoporous solid acid catalysts, such as Al-MCM-41 or sulfated zirconia on SBA-15 . The reaction conditions often involve moderate temperatures and the presence of Lewis or Brønsted acids to facilitate the etherification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar catalytic processes, with a focus on optimizing yield and purity. The use of robust and recyclable catalysts is crucial for large-scale production to ensure cost-effectiveness and sustainability .

化学反应分析

Types of Reactions

5-(Ethoxymethyl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 5-ethoxymethyl-2-furancarboxylic acid.

Reduction: Reduction reactions can convert it to 5-(ethoxymethyl)furan-2-methanol.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are employed for nucleophilic substitution reactions.

Major Products

Oxidation: 5-Ethoxymethyl-2-furancarboxylic acid.

Reduction: 5-(Ethoxymethyl)furan-2-methanol.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

科学研究应用

5-(Ethoxymethyl)furan-2-carbaldehyde has diverse applications in scientific research:

作用机制

The mechanism of action of 5-(Ethoxymethyl)furan-2-carbaldehyde involves its role as a catalyst in various chemical reactions. It facilitates the oxidative cleavage of levulinate, leading to the formation of 5-hydroxymethylfurfural and acetic acid. The presence of the ethoxymethyl group enhances its reactivity and selectivity in these reactions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations in the Furan-2-carbaldehyde Family

The table below compares key derivatives of furan-2-carbaldehyde based on substituents, properties, and applications:

Key Research Findings

Thermodynamic and Electronic Properties

- Nitro Derivatives: Exhibit higher combustion enthalpies (∆cH° = −4500 to −4800 kJ/mol) compared to non-nitrated analogs, attributed to nitro group stability .

- Ethoxymethyl vs. Methoxymethyl: Ethoxymethyl’s longer alkyl chain increases lipophilicity (logP: 1.2 vs.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups (e.g., NO₂, CF₃): Enhance thermal stability and electronic effects but reduce solubility in polar solvents.

- Alkoxy Chain Length : Ethoxymethyl’s longer chain improves lipophilicity over methoxymethyl, favoring applications in hydrophobic matrices.

- Halogen Substitution : Chloro/fluoro groups increase antimicrobial potency by interacting with bacterial enzyme active sites .

生物活性

5-(Ethoxymethyl)furan-2-carbaldehyde is an organic compound with a molecular formula of C₈H₁₀O₃, known for its diverse applications in organic synthesis and potential biological activities. This article explores its biological activity, particularly focusing on its antifungal properties, metabolic roles, and applications in food preservation and material protection.

Chemical Structure and Properties

This compound features a furan ring, an ethoxymethyl group, and an aldehyde functional group. Its structural characteristics contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₀O₃ |

| Molecular Weight | 154.166 g/mol |

| Functional Groups | Aldehyde, Ether |

| Chemical Class | Furan Derivative |

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity . It has been shown to effectively inhibit the growth of various fungi, making it valuable for applications in food safety and leather preservation . The compound's mechanism of action involves disrupting fungal cell membranes, leading to cell death.

Case Studies:

- Food Preservation: In studies examining the antifungal efficacy of furan derivatives, this compound demonstrated a strong ability to inhibit mold growth on various food products. This property is particularly beneficial in extending the shelf life of perishable goods.

- Leather Preservation: The compound has been tested for its effectiveness in preventing fungal degradation of leather materials, showcasing its potential as a protective agent in the textile industry.

Metabolic Roles

This compound is also studied for its role in metabolic processes. Its derivatives have been linked to bioactive compounds that may influence metabolic pathways, although further research is needed to fully elucidate these mechanisms.

The antifungal action of this compound is believed to involve:

- Inhibition of enzyme activity : The compound may interfere with key enzymes involved in fungal metabolism.

- Disruption of cell membrane integrity : By affecting the lipid bilayer, it compromises the structural integrity of fungal cells.

Applications

The versatility of this compound extends to various fields:

- Organic Synthesis : Used as a precursor for synthesizing other furan derivatives.

- Biofuel Production : It plays a role in the conversion processes for bio-based fuels.

- Food Industry : Its antifungal properties are harnessed for preserving food products.

常见问题

Q. Basic: What are the established synthetic routes for 5-(Ethoxymethyl)furan-2-carbaldehyde (EMF) from biomass-derived precursors?

Answer:

EMF is synthesized via direct etherification of 5-hydroxymethylfurfural (HMF) with ethanol. Key methodologies include:

- Catalytic etherification : Using acid catalysts (e.g., Amberlite IR 120 H⁺) under reflux conditions to replace HMF’s hydroxyl group with an ethoxy moiety .

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency by stabilizing intermediates.

- Byproduct control : Competing pathways (e.g., formation of ethyl levulinate) are minimized by adjusting ethanol-to-HMF ratios and reaction temperatures (typically 80–120°C) .

Table 1: Representative Reaction Conditions

| Catalyst | Temperature (°C) | Yield (%) | Key Byproduct |

|---|---|---|---|

| Amberlite IR 120 H⁺ | 90 | ~50 | Ethyl levulinate |

| Zeolite H-Beta | 110 | ~65 | Oligomers |

Q. Basic: What spectroscopic and chromatographic techniques are critical for characterizing EMF?

Answer:

- FT-IR : Identifies functional groups (e.g., aldehyde C=O stretch at ~1680 cm⁻¹, furan ring vibrations at ~1500–1600 cm⁻¹) .

- NMR (¹H/¹³C) : Confirms ethoxymethyl substitution (δ ~4.2 ppm for –OCH₂CH₃ in ¹H NMR; δ ~60–70 ppm for ether carbons in ¹³C NMR).

- HPLC/GC-MS : Quantifies purity and detects impurities (e.g., residual HMF or levulinic acid derivatives) .

Q. Basic: What safety protocols are recommended for handling EMF in laboratory settings?

Answer:

While specific toxicity data for EMF is limited, analogs like 5-(Methoxymethyl)furan-2-carbaldehyde suggest:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First aid : For skin contact, wash with soap/water; for ingestion, seek medical attention immediately .

Q. Advanced: How can reaction conditions be optimized to maximize EMF yield over ethyl levulinate in biomass conversion?

Answer:

- Catalyst selection : Brønsted acid catalysts (e.g., H₂SO₄) favor etherification, while Lewis acids (e.g., AlCl₃) promote side reactions .

- Solvent effects : Non-polar solvents (e.g., toluene) reduce levulinic acid formation by limiting water ingress.

- Kinetic control : Shorter reaction times (<6 hours) and lower temperatures (<100°C) suppress dehydration pathways .

Q. Advanced: What experimental methods are used to determine the thermodynamic properties of EMF?

Answer:

- Bomb calorimetry : Measures combustion energy (ΔcH°), enabling calculation of standard enthalpy of formation (ΔfH°) .

- Additive methods : Benson group contribution theory estimates ΔfH°(cr) by comparing substituent effects in nitrophenyl-furan analogs .

- DSC/TGA : Assesses thermal stability and decomposition pathways (e.g., furan ring cleavage at >200°C) .

Table 2: Thermodynamic Data for Furan Derivatives

| Compound | ΔcH° (kJ/mol) | ΔfH° (kJ/mol) |

|---|---|---|

| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | -3520 ± 12 | -215 ± 3 |

| EMF (estimated) | -4100 ± 50 | -280 ± 5 |

Q. Advanced: How do computational and experimental enthalpy values compare for substituted furan carbaldehydes?

Answer:

- Discrepancies : Additive methods underestimate ΔfH° for electron-withdrawing substituents (e.g., –NO₂) by ~10–15 kJ/mol due to resonance effects not fully captured .

- Validation : High-level DFT (e.g., CBS-QB3) aligns better with experimental bomb calorimetry data for nitrophenyl derivatives (RMSE ±5 kJ/mol) .

Q. Advanced: What catalytic systems enhance EMF synthesis efficiency in heterogeneous reactions?

Answer:

- Zeolites : Tunable acidity (Brønsted/Lewis ratios) in H-Beta zeolites improves selectivity toward EMF .

- Metal-organic frameworks (MOFs) : UiO-66-SO₃H achieves 85% yield via confined acid sites that stabilize transition states .

- Bifunctional catalysts : Pd/C with sulfonic acid groups enables one-pot conversion of fructose to EMF .

Q. Advanced: What emerging applications does EMF have in material science?

Answer:

属性

IUPAC Name |

5-(ethoxymethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-10-6-8-4-3-7(5-9)11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDRPZFMDMKZSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30505619 | |

| Record name | 5-(Ethoxymethyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1917-65-3 | |

| Record name | Ethoxymethylfurfural | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(Ethoxymethyl)furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30505619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1917-65-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYMETHYLFURFURAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0826YO734G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。